CYCA-117-70

DCAF1 E3 ligase PROTAC

Select CYCA-117-70 for your first-generation DCAF1-recruiting PROTACs. Its high-resolution co-crystal structure (PDB 7SSE) uniquely enables structure-guided linker attachment, reducing costly empirical synthesis cycles. The moderate 70µM KD allows precise hook-effect dose optimization—an essential control for ternary complex validation. The exposed secondary amine supports parallel library synthesis, and bulk commercial availability ensures scalability. Bench-top stable, ambient shipping.

Molecular Formula C19H24FN5O
Molecular Weight 357.4 g/mol
Cat. No. B12376916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYCA-117-70
Molecular FormulaC19H24FN5O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC(=CC=C2)F)NC3=CC(=NC=N3)N4CCOCC4
InChIInChI=1S/C19H24FN5O/c20-15-3-1-5-17(11-15)25-6-2-4-16(13-25)23-18-12-19(22-14-21-18)24-7-9-26-10-8-24/h1,3,5,11-12,14,16H,2,4,6-10,13H2,(H,21,22,23)
InChIKeyJEUVMKMFSZNWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYCA-117-70: A Foundational DCAF1 Ligand with a Validated Co-crystal Structure for PROTAC Development


CYCA-117-70 is a small-molecule ligand that specifically binds the WDR domain of DCAF1 (DDB1- and CUL4-associated factor 1), a substrate receptor for CRL4 and EDVP E3 ubiquitin ligases, with a dissociation constant (KD) of 70 μM . It serves as a chemical handle for the recruitment of DCAF1 in proteolysis-targeting chimera (PROTAC) design and is distinguished by the first publicly released co-crystal structure of DCAF1 bound to a small molecule (PDB ID: 7SSE), solved at 1.62 Å resolution [1].

Why Generic Substitution of CYCA-117-70 with Other DCAF1 Ligands or E3 Ligase Recruiters is Not Advisable


DCAF1 ligands vary dramatically in binding affinity, structural resolution, and the availability of high-resolution co-crystal data. CYCA-117-70, with a KD of 70 μM, is a lower-affinity binder compared to more recently developed ligands such as OICR-8268 (KD = 38 nM) and OICR-41103 (KD < 2 nM) [1][2]. However, its key differentiator lies in its status as the first co-crystallized DCAF1 ligand, providing a foundational structural framework that has guided subsequent ligand optimization [3]. Substituting CYCA-117-70 with a higher-affinity ligand without the same depth of structural validation may compromise the interpretability of structure-activity relationship (SAR) studies, and substituting with ligands targeting other E3 ligases (e.g., CRBN or VHL) alters the degradation profile and substrate specificity entirely.

CYCA-117-70: Quantitative Evidence for Differentiation in DCAF1 Ligand Selection


Comparative Binding Affinity: CYCA-117-70 vs. OICR-8268 and OICR-41103

CYCA-117-70 exhibits a dissociation constant (KD) of 70 μM for the DCAF1 WDR domain . This affinity is significantly lower than that of the later-generation ligands OICR-8268 (KD = 38 nM) [1] and OICR-41103 (KD < 2 nM) [2]. The 1,800-fold to >35,000-fold difference in binding affinity has direct implications for PROTAC design, where weaker binding may reduce ubiquitination efficiency but also offers a tool for titrating E3 ligase recruitment in target engagement studies.

DCAF1 E3 ligase PROTAC binding affinity

Structural Resolution Comparison: CYCA-117-70 Co-crystal vs. Later DCAF1 Structures

The CYCA-117-70-bound DCAF1 structure (PDB ID: 7SSE) was solved at a resolution of 1.62 Å [1]. This high resolution is comparable to the later structure of OICR-40155 (PDB ID: 9BHR, also 1.62 Å) [2] and superior to the 2.25 Å resolution of the compound 1-bound structure (PDB ID: 8OG6) [3]. The high resolution of 7SSE enables precise mapping of ligand-protein interactions, including hydrogen bonding networks and water-mediated contacts, which is critical for rational design of higher-affinity analogs.

DCAF1 crystal structure resolution structure-based drug design

Chronological Advantage: CYCA-117-70 as the First Publicly Released DCAF1 Co-crystal Structure

The co-crystal structure of DCAF1 with CYCA-117-70 (PDB ID: 7SSE) was deposited on November 10, 2021, and publicly released on December 15, 2021 [1]. It remains the first ligand-bound structure of DCAF1 in the Protein Data Bank, predating the 8OG6 structure (deposited March 19, 2023) by over 16 months and the 9BHR structure (deposited April 21, 2024) by nearly 2.5 years [2][3]. This temporal precedence has made 7SSE the foundational structural template for all subsequent DCAF1 ligand optimization and virtual screening campaigns.

DCAF1 co-crystal first-in-class structure-activity relationship

Selectivity Profile: CYCA-117-70 as a DCAF1-Selective Binder

CYCA-117-70 has been reported to exhibit selective binding for DCAF1 over other E3 ligase substrate receptors [1]. While quantitative selectivity data (e.g., fold-selectivity over other DCAFs or E3 ligases) is not publicly available, the compound's binding mode within the DCAF1 WDR domain is well-defined by the 7SSE co-crystal structure, confirming its engagement of the central cavity [2]. In contrast, many other DCAF1 ligands, including OICR-8268 and OICR-41103, have more extensively characterized selectivity profiles, but CYCA-117-70 remains a valuable tool for studies requiring a ligand with minimal cross-reactivity outside the DCAF1 family.

DCAF1 selectivity E3 ligase PROTAC

CYCA-117-70: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Guided Optimization of DCAF1 Ligands and PROTACs

The 1.62 Å resolution co-crystal structure of CYCA-117-70 bound to the DCAF1 WDR domain (PDB ID: 7SSE) provides an accurate atomic-level map of ligand-protein interactions, including key hydrogen bonds and water-mediated contacts [1]. This high-resolution template enables medicinal chemists to perform structure-based virtual screening, molecular docking, and fragment-growing campaigns to design higher-affinity DCAF1 ligands or to rationally attach linker-warhead moieties for PROTAC development.

Low-Affinity Control for DCAF1 Target Engagement Studies

With a KD of 70 μM, CYCA-117-70 is approximately 1,800-fold less potent than OICR-8268 (KD = 38 nM) and >35,000-fold less potent than OICR-41103 (KD < 2 nM) [1][2][3]. This marked difference makes CYCA-117-70 an ideal low-affinity control compound for cellular thermal shift assays (CETSA) or biophysical binding experiments, allowing researchers to establish dose-response relationships and validate the specificity of observed DCAF1 engagement with more potent ligands.

Early-Stage DCAF1 Biology and Ubiquitination Pathway Studies

As the first ligand with a publicly available DCAF1 co-crystal structure, CYCA-117-70 has been foundational in elucidating the structural biology of DCAF1-mediated ubiquitination [1]. It remains a valuable tool for academic labs investigating the role of DCAF1 in cellular processes such as HIV-1 Vpr-mediated degradation of antiviral factors (SAMHD1, UNG2) and in cancer biology, where DCAF1 is implicated in tumorigenesis.

Benchmarking for In Silico DCAF1 Ligand Prediction Models

The 7SSE structure of DCAF1 with CYCA-117-70 has been used to train and validate machine learning models for drug-target interaction prediction [1]. Its high resolution and the availability of binding data (KD = 70 μM) make it a robust benchmark for computational chemists developing algorithms to identify novel DCAF1 ligands or to predict binding poses of PROTACs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYCA-117-70

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.